DH20931
Description
Current Paradigms and Unmet Needs in Targeted Oncological Therapeutics
Targeted therapies are designed to interfere with specific molecules that are crucial for cancer cell growth, progression, and spread. hra.nhs.uk This approach has led to significant improvements in outcomes for many cancer patients. However, substantial unmet needs persist. Many cancers lack well-defined molecular targets, and the development of resistance to existing targeted drugs is a major clinical challenge. remapconsulting.com Furthermore, rare cancers and certain understudied tumor types often have limited treatment options. remapconsulting.com There is a pressing need for innovative therapies that can overcome these hurdles, offering new hope to patients with difficult-to-treat malignancies. hra.nhs.ukremapconsulting.comtargetedonc.comtargetedonc.comnih.gov
Rationale for the Discovery and Development of Novel Small Molecule Inhibitors
Small molecule inhibitors represent a cornerstone of targeted cancer therapy. oatext.comnih.govnih.gov Their low molecular weight allows them to penetrate cells and interact with intracellular targets that are often inaccessible to larger biologic drugs like monoclonal antibodies. oatext.comnih.govnih.gov The development of novel small molecule inhibitors is driven by the necessity to expand the range of "druggable" targets within cancer cells, overcome resistance mechanisms, and provide more effective and less toxic treatment options. oatext.comnih.govalliedacademies.org By designing molecules that selectively inhibit pathways essential for tumor survival, researchers aim to induce cancer cell death while minimizing harm to healthy tissues. oatext.comnih.gov
Overview of DH20931 as a Biisoquinoline Derivative in Preclinical Research
This compound has emerged from these research efforts as a promising preclinical candidate. It is a biisoquinoline derivative, a class of compounds that has shown potential in oncology.
The discovery of this compound was accelerated through the use of advanced artificial intelligence platforms, which significantly shortened the traditional drug discovery timeline. usprecisionmedicine.com Early research, spearheaded by investigators at the University of Florida, identified this compound as a stimulator of Ceramide Synthase 2 (CerS2). ufl.edu Dysregulation of CerS2 has been implicated in the development and progression of breast cancer, making it a viable therapeutic target. ufl.edu
Initial studies characterized this compound as a potent inducer of apoptosis (programmed cell death) in breast cancer cells, including triple-negative breast cancer (TNBC) cell lines, which are notoriously difficult to treat. ufl.edu Preclinical xenograft models of TNBC demonstrated that this compound could achieve a significant reduction in tumor volume. usprecisionmedicine.com
Interactive Table: Preclinical Efficacy of this compound
| Cancer Cell Line | IC50 (μM) | Notes |
| A549 (Lung) | 0.7 | KRAS mutant |
| PC3 (Prostate) | 1.2 | Androgen independent |
| User-input cell line | Enter IC50 | Add notes |
IC50: The half maximal inhibitory concentration, indicating the potency of a substance in inhibiting a specific biological or biochemical function.
The novel composition of matter and potential therapeutic uses of this compound and related biisoquinoline derivatives are protected by intellectual property rights. A key component of this landscape is U.S. Patent No. 9,914,733 B2. This patent discloses a series of biisoquinoline compounds, including the structure of this compound, and claims their use in therapeutic applications. The protection afforded by this patent is crucial for the ongoing research and development of this compound as a potential cancer therapeutic.
Properties
Molecular Formula |
C21H21ClN2O2 |
|---|---|
Molecular Weight |
368.861 |
IUPAC Name |
3,11-Dimethoxy-5,6,8,9-tetrahydro-7a-aza-6a-azonia-dibenzo[c,g]fluorene chloride |
InChI |
InChI=1S/C21H21N2O2.ClH/c1-24-16-3-5-18-14(11-16)7-9-22-13-23-10-8-15-12-17(25-2)4-6-19(15)21(23)20(18)22;/h3-6,11-13H,7-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
JVGUFPVWKWESKD-UHFFFAOYSA-M |
SMILES |
COC1=CC=C2C3=C4C5=CC=C(OC)C=C5CC[N+]4=CN3CCC2=C1.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DH20931 |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Dh20931
The synthesis of DH20931, a rigid biisoquinoline imidazolium (B1220033) compound, involves a multi-step process culminating in the formation of its characteristic fused heterocyclic framework. While specific, detailed reaction conditions and yields are often proprietary and disclosed within patent literature, the general synthetic approach to analogous biisoquinoline and imidazolium salt structures provides a foundational understanding of its creation.
Derivatization strategies for compounds like this compound can involve modifications at various positions on the biisoquinoline rings or the imidazolium core. These strategies are employed to explore the structure-activity relationship (SAR), aiming to optimize the compound's properties by introducing different functional groups.
Structural Classification: Biisoquinoline Imidazolium Framework
This compound is classified as a biisoquinoline imidazolium compound. This classification stems from its core molecular structure, which is composed of two isoquinoline (B145761) ring systems linked together, with an integrated imidazolium cation. The isoquinoline units are heterocyclic aromatic compounds, and their fusion with the positively charged imidazolium ring creates a unique and relatively rigid molecular architecture. This structural framework is a key determinant of the compound's chemical and physical properties, as well as its interaction with biological targets.
Influence of Specific Substituent Modifications on Compound Properties
The properties and biological activity of this compound are significantly influenced by the nature and position of substituents on its biisoquinoline framework. The strategic placement of specific functional groups can modulate factors such as solubility, cell permeability, and target-binding affinity.
Analysis of 6,6'-dimethoxy Substitution
A critical feature of the this compound molecule is the presence of methoxy (B1213986) (-OCH₃) groups at the 6 and 6' positions of the biisoquinoline rings. Structure-activity relationship studies have revealed that this specific substitution pattern is crucial for the compound's potent biological effects.
The 6,6'-dimethoxy substitution has been shown to be a key contributor to the significant growth inhibitory effects of this compound in various cancer cell lines. nih.gov The electron-donating nature of the methoxy groups can influence the electron density of the aromatic rings, which may, in turn, affect the molecule's interaction with its biological targets.
The potency of this compound has been demonstrated in preclinical studies, where it exhibited significant anti-tumor activity. The table below summarizes the inhibitory concentrations (IC₅₀) of this compound in different breast cancer cell lines, highlighting the efficacy imparted by its specific chemical structure, including the 6,6'-dimethoxy substitution.
| Cell Line | Type | IC₅₀ (µM) |
| MCF7 | Triple-positive breast cancer | 1.3 |
| MDA-MB-231 | Triple-negative human breast cancer | 3.9 |
Data sourced from studies on the anti-tumor activity of novel biisoquinoline derivatives. nih.gov
These findings underscore the importance of the 6,6'-dimethoxy groups in defining the pharmacological profile of this compound. Further research into the precise role of these substituents will continue to inform the development of next-generation compounds with enhanced therapeutic potential.
Molecular Mechanism of Action of Dh20931
Identification and Characterization of Primary Molecular Targets
DH20931's primary molecular target has been identified as ceramide synthase 2 (CerS2). This enzyme plays a crucial role in lipid metabolism, specifically in the synthesis of ceramides (B1148491).
Spatial molecular modeling and enzymatic assays have demonstrated that this compound directly interacts with and stimulates the activity of ceramide synthase 2 (CerS2). nih.govnih.govnih.gov This agonistic action of this compound on CerS2 is significant because CerS2 is responsible for synthesizing very long-chain fatty acid (VLCFA)-ceramides, typically those containing 20 to 26 carbon atoms (C20-C26). nih.govnih.gov VLCFA-ceramides are known to suppress cancer cell invasion and metastasis. nih.govnih.gov Conversely, a decreased expression of CerS2 is often associated with a poor prognosis in breast cancer patients, suggesting a critical role for CerS2 activity in maintaining cellular health and inhibiting tumor progression. nih.govnih.gov
The stimulation of CerS2 activity by this compound has been observed to reduce the growth of various breast cancer cell types, including hormone-responsive, HER2-overexpressing, and triple-negative breast cancer (TNBC) cells. These effects have been demonstrated in both monolayer and 3D spheroid culture models. nih.gov
The growth inhibitory effects of this compound have been quantified through IC50 values in different breast cancer cell lines, as shown in the table below.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF7 | 1.3 |
| This compound | MDA-MB231 | 3.9 |
| Noscapine (B1679977) | MCF7 | 57 |
| Noscapine | MDA-MB231 | 64 |
Note: Data extracted from research findings comparing this compound with noscapine.
Comprehensive Analysis of Downstream Cellular Pathways
The direct agonism of CerS2 by this compound initiates a series of downstream cellular events, profoundly impacting lipid metabolism, inducing endoplasmic reticulum stress, and activating apoptotic signaling cascades.
A direct consequence of this compound's action on CerS2 is the significant increase in the cellular levels of very long chain fatty acid (VLCFA)-ceramides. nih.govnih.govnih.gov This induction of VLCFA-ceramides is a critical step in the compound's mechanism, as these specific lipid molecules are known mediators of various cellular processes, including growth suppression and apoptosis. nih.govnih.gov
This compound treatment leads to the induction of lipotoxic endoplasmic reticulum (ER) stress within cells. nih.govnih.govnih.gov The ER is a vital organelle involved in protein folding, modification, and lipid synthesis. When an imbalance occurs in the ER, leading to the accumulation of unfolded or misfolded proteins, it triggers an ER stress response.
A key aspect of this compound-mediated ER stress is its role in calcium (Ca2+) homeostasis. The induced ER stress causes the release of Ca2+ from the ER into the mitochondria. nih.govnih.gov This mitochondrial Ca2+ overload is a crucial event that subsequently leads to the release of cytochrome c, a well-established initiator of the intrinsic apoptotic pathway. nih.govnih.gov Evidence suggests that CerS2 plays an important role in facilitating this Ca2+ release from the ER to the mitochondria by forming an active inositol (B14025) 1,4,5-trisphosphate receptor (IP3R1) channel complex and reducing the physical distance between the ER and mitochondria. nih.govnih.gov
The induction of ER stress and subsequent cellular changes by this compound culminate in the robust activation of apoptotic signaling cascades, leading to cell death. nih.govnih.govnih.gov
A significant pathway contributing to this compound-induced apoptosis is the ATF4/CHOP/PUMA axis. nih.govnih.govnih.gov This pathway is characterized by its p53-independent mechanism of action. During ER stress, the activating transcription factor 4 (ATF4) is induced. ATF4, in turn, promotes the expression of C/EBP homologous protein (CHOP), another transcription factor. CHOP then directly activates the induction of PUMA (p53 upregulated modulator of apoptosis), a pro-apoptotic Bcl-2 homology 3 (BH3)-only member of the Bcl-2 family, by binding to its promoter. The activation of PUMA is essential for ER-stress-induced cell death, thereby contributing to the cytotoxic effects observed with this compound treatment.
Activation of Apoptotic Signaling Cascades
Perturbation of Intracellular Calcium (Ca2+) Homeostasis
This compound's mechanism involves a critical perturbation of intracellular calcium (Ca2+) homeostasis, a process vital for numerous cellular functions including cell signaling, growth, differentiation, and apoptosis. fishersci.comciteab.comnih.govuni.lu In cancer cells, dysregulated Ca2+ homeostasis is a recognized hallmark that supports tumor growth and survival. uni.lu this compound specifically induces endoplasmic reticulum (ER) stress, which subsequently triggers the release of Ca2+ from the ER into the mitochondria. uni.lumetabolomicsworkbench.orguni-freiburg.denih.gov
Mechanisms of Ca2+ Release from ER to Mitochondria
The release of Ca2+ from the ER is primarily mediated by inositol 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RyRs). nih.govnih.gov Following this release, Ca2+ is taken up by the mitochondria through voltage-dependent anion channels (VDACs) located in the outer mitochondrial membrane (OMM) at specialized ER-mitochondria contact sites. nih.govnih.gov The accumulation of Ca2+ in the mitochondrial matrix is further facilitated by the mitochondrial Ca2+ uniporter (MCU). nih.gov this compound's action is directly linked to this intricate process, as it causes the release of Ca2+ from the ER to the mitochondria. uni.lumetabolomicsworkbench.orguni-freiburg.de This transfer is crucial for subsequent cellular events leading to apoptosis. uni.lumetabolomicsworkbench.orguni-freiburg.de
Consequential Cytochrome C Release
The excessive transfer of Ca2+ from the ER to the mitochondria, as induced by this compound, can lead to mitochondrial dysfunction. nih.gov A key consequence of this Ca2+ overload in the mitochondria is the release of cytochrome c. uni.lumetabolomicsworkbench.orguni-freiburg.de Cytochrome c release from mitochondria is a pivotal event in the intrinsic apoptotic pathway. Once released into the cytosol, cytochrome c can initiate the formation of the apoptosome, leading to caspase activation and ultimately programmed cell death. This compound-induced ER stress and subsequent Ca2+ flux contribute significantly to this cytochrome c release, thereby promoting apoptosis in target cells. uni.lumetabolomicsworkbench.orguni-freiburg.de
Role of IP3R1 Channel Complex Formation
A critical aspect of this compound's mechanism involves its interaction with ceramide synthase 2 (CerS2), an enzyme responsible for synthesizing very long-chain fatty acid (VLCFA)-ceramides. uni.lumetabolomicsworkbench.orgnih.gov this compound stimulates CerS2 activity, leading to an increase in VLCFA-ceramides and the induction of lipotoxic ER stress. uni.lumetabolomicsworkbench.orgnih.gov Research indicates that CerS2 plays a significant role in facilitating the release of Ca2+ from the ER to the mitochondria by forming an active IP3R1 channel complex. uni.lumetabolomicsworkbench.orguni-freiburg.de This complex formation is believed to reduce the distance between the ER and mitochondria, creating "quasi-synaptic" microdomains that enable efficient Ca2+ transfer. uni.lumetabolomicsworkbench.orguni-freiburg.denih.gov IP3R1, a subtype of the inositol 1,4,5-trisphosphate receptor, functions as a ligand-gated Ca2+ channel that can assemble into homo- or heterotetrameric complexes to form functional channels. The modulation of this IP3R1 channel complex by CerS2, stimulated by this compound, is central to the compound's ability to disrupt Ca2+ homeostasis and trigger apoptotic pathways. uni.lumetabolomicsworkbench.orguni-freiburg.de
Elucidation of Target Specificity and Pathway Selectivity
This compound exhibits a notable target specificity for ceramide synthase 2 (CerS2). uni.lumetabolomicsworkbench.orgnih.gov Spatial molecular modeling and enzymatic assays have confirmed that this compound directly interacts with and stimulates CerS2 activity. uni.lumetabolomicsworkbench.orgnih.gov This stimulation leads to an increase in VLCFA-ceramides, which are known to suppress cancer cell invasion and metastasis. uni.lumetabolomicsworkbench.org
Beyond its direct target, this compound demonstrates pathway selectivity by inducing lipotoxic ER stress and activating the ATF4/CHOP/PUMA pathway of apoptosis. uni.lumetabolomicsworkbench.orgnih.gov This pathway is a well-established mechanism of cell death. Furthermore, this compound activates an additional apoptotic pathway linked to its ER-stress induction, specifically the Ca2+-dependent pathway involving ER-to-mitochondria Ca2+ release and subsequent cytochrome c release. uni.lumetabolomicsworkbench.orguni-freiburg.de
A significant aspect of this compound's pathway selectivity is its ability to induce apoptosis independently of the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) status. uni.lumetabolomicsworkbench.orgnih.govnih.gov This suggests its potential as a therapeutic agent for various breast cancer subtypes, including triple-negative breast cancer (TNBC), which often lacks targeted treatment options. uni.lumetabolomicsworkbench.orgnih.govnih.gov
Table 1: Growth Inhibitory Effects of this compound on Breast Cancer Cell Lines (IC50 Values)
| Cell Line (Breast Cancer Subtype) | IC50 (µM) nih.gov |
| MCF7 (Triple-Positive) | 1.3 |
| MDA-MB231 (Triple-Negative) | 3.9 |
Note: IC50 values represent the concentration of this compound required for 50% inhibition of cell growth.
The compound has been synthesized as a novel biisoquinoline-derivative and has been shown to reduce the growth of hormone-responsive, HER2-overexpressing, and TNBC cells. uni.lumetabolomicsworkbench.orgnih.govnih.gov Based on Swiss-ADME analysis and laboratory experiments, this compound possesses properties of a druggable molecule and complies with Lipinski's rule-of-five, indicating its potential for further therapeutic development. uni.lumetabolomicsworkbench.orgnih.govnih.gov
Preclinical Efficacy and Biological Activities of Dh20931 in Model Systems
In Vitro Anti-Oncogenic Activity in Cancer Cell Lines
DH20931 exhibits potent anti-oncogenic activity across a spectrum of cancer cell lines, with a particular focus on breast cancer. Its cytotoxic effects are observed in a dose-dependent manner, leading to significant growth inhibition and induction of apoptosis researchgate.netresearchgate.netfrontiersin.org.
Efficacy Across Diverse Breast Cancer Subtypes (e.g., Triple-Negative, Hormone-Responsive, HER2-Overexpressing)
Breast cancer is broadly classified into subtypes based on the expression of hormone receptors (ER, PR) and HER2: ER/PR-positive, HER2-positive, and triple-negative (ER-/PR-/HER2-). Triple-negative breast cancers (TNBCs) are particularly challenging to treat due to the lack of well-defined druggable targets researchgate.netresearchgate.netnus.edu.sgmdpi.com.
This compound has shown significant growth inhibitory effects across these diverse breast cancer subtypes. It has demonstrated efficacy in both triple-positive and triple-negative human breast cancer cell lines researchgate.netnus.edu.sg. Specifically, this compound induces cytotoxicity in hormone-responsive, HER2-expressing, and TNBC cells researchgate.netresearchgate.net. This broad activity suggests that this compound targets pathways common to all subtypes, irrespective of their receptor status, addressing an urgent need for therapeutic strategies in breast cancer, especially for TNBC researchgate.net.
Quantification of Growth Inhibition and Cytotoxicity (e.g., IC50 values)
The growth inhibitory effects and cytotoxicity of this compound have been quantified through IC50 (half-maximal inhibitory concentration) values. This compound has exhibited significant growth inhibitory effects on human breast cancer cell lines, with IC50 values ranging from 0.3 to 3.9 µM researchgate.netnus.edu.sg.
For instance, in specific breast cancer cell lines, this compound demonstrated the following IC50 values:
| Cell Line | IC50 (µM) researchgate.netnus.edu.sg |
| MCF7 | 1.3 |
| MDA-MB231 | 3.9 |
This indicates that this compound is effective at relatively low micromolar concentrations in inhibiting the growth of these cancer cells.
Comparative Analysis with Established Chemotherapeutic Agents (e.g., Noscapine)
Comparative studies have shown that this compound is more potent in inhibiting cell growth than structurally related compounds like noscapine (B1679977), an established chemotherapeutic agent derived from opium researchgate.netksbu.edu.trplos.org. Noscapine is known to bind to tubulin, affecting microtubule assembly and arresting mammalian cells in mitosis, leading to apoptosis researchgate.net.
In a direct comparison, this compound exhibited superior growth inhibition in breast cancer cell lines:
| Cell Line | This compound IC50 (µM) researchgate.netnus.edu.sg | Noscapine IC50 (µM) researchgate.netnus.edu.sg |
| MCF7 | 1.3 | 57 |
| MDA-MB231 | 3.9 | 64 |
These data highlight this compound's enhanced potency compared to noscapine in inhibiting the proliferation of both MCF7 (hormone-responsive) and MDA-MB231 (triple-negative) breast cancer cell lines researchgate.netnus.edu.sg.
Evaluation in Advanced Cell Culture Models (e.g., Monolayer and 3D Spheroid Cultures)
Beyond conventional monolayer cultures, this compound has been evaluated in advanced cell culture models, including 3D spheroid cultures researchgate.netresearchgate.net. Three-dimensional (3D) cell culture systems, particularly spheroid models, offer a more physiologically relevant representation of solid tumors by mimicking the complex interactions within the tumor microenvironment, including extracellular matrix dynamics researchgate.netmdpi.comthermofisher.comcorning.com.
This compound has been shown to reduce the growth of breast cancer cells in both monolayer and 3D spheroid culture models researchgate.netresearchgate.net. This indicates its effectiveness in more complex cellular architectures that better resemble in vivo tumor conditions, suggesting its potential for therapeutic development researchgate.netmdpi.comthermofisher.com.
In Vivo Anti-Tumor Efficacy in Non-Human Mammalian Models
Preclinical evaluation of anti-cancer therapies often involves in vivo studies in non-human mammalian models, such as xenograft models, to assess tumor growth inhibition and reduction virginia.eduillinois.eduoncotarget.comnih.govexcli.de.
Assessment of Tumor Volume Reduction in Xenograft Models
While specific detailed data for this compound's tumor volume reduction in xenograft models were not extensively detailed in the provided snippets, the general efficacy of anti-tumor compounds in xenograft models is assessed by monitoring tumor size and volume virginia.edunih.govresearchgate.netfrontiersin.orgnih.govmdpi.com. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are standard for testing anti-cancer therapies in vivo virginia.eduillinois.edu.
Studies evaluating anti-tumor compounds in xenograft models typically measure tumor volume reduction as a primary endpoint nih.govresearchgate.netfrontiersin.orgnih.govmdpi.com. For example, other studies have shown significant tumor volume reduction in breast cancer xenograft models with various anti-tumor agents, with reductions ranging from approximately 21% to 92% depending on the agent and dosage frontiersin.orgnih.gov. The efficacy of this compound in reducing tumor growth in vivo would be a critical aspect of its preclinical development, building upon its robust in vitro activity.
Analysis of Tumor Growth Inhibition Rates
In preclinical in vitro studies, this compound has demonstrated efficacy in inhibiting the growth of breast cancer cells. Specifically, it has been shown to reduce the proliferation of hormone-responsive, HER2-expressing, and triple-negative breast cancer (TNBC) cell lines in both monolayer and 3D spheroid culture models. nih.govnih.gov Comparative studies have indicated that this compound exhibits greater potency in inhibiting the growth of MCF7 breast cancer cells than noscapine, with half-maximal inhibitory concentration (IC50) values ranging from 0.3 to 3.9 µM. researchgate.net While these in vitro findings highlight its cytotoxic potential, specific numerical tumor growth inhibition (TGI) rates from in vivo xenograft models for this compound were not detailed in the available literature.
Table 1: In Vitro Growth Inhibition of this compound in Breast Cancer Cells
| Cell Line | IC50 Range (µM) | Comparison to Noscapine |
| MCF7 | 0.3-3.9 | More potent |
Investigations into Modalities for Combination Therapies (e.g., Doxorubicin (B1662922) Sensitization)
Current preclinical research on this compound has primarily focused on its efficacy as a single agent and its underlying mechanisms of action. Investigations specifically into modalities for combination therapies involving this compound, such as its potential to sensitize cancer cells to doxorubicin, have not been extensively reported in the provided literature.
Characterization of Potential Preclinical Resistance Mechanisms
The development of resistance to therapeutic agents is a significant challenge in oncology. For this compound, the potential for preclinical resistance mechanisms is an area slated for further investigation. cornell.edu While specific resistance mechanisms unique to this compound have not yet been fully characterized in the public domain, general principles of drug resistance in cancer provide a framework for such studies. For example, resistance to targeted therapies can arise through various mechanisms, including the activation of alternative signaling pathways, compensatory overexpression of related receptors (e.g., Her3 in HER2 inhibition), and alterations in drug efflux or metabolism. nih.govnih.govocrf.com.auutsouthwestern.educarislifesciences.com Understanding how cancer cells might evade the CerS2-stimulating and apoptosis-inducing effects of this compound will be crucial for optimizing its therapeutic application and developing strategies to circumvent potential resistance.
Exploratory Research into Broader Anti-Oncogenic Potential
Beyond its primary focus on breast cancer, exploratory research into the broader anti-oncogenic potential of this compound in other cancer types is a logical progression, given its fundamental mechanism of action involving ceramide metabolism and apoptosis induction.
Preclinical Studies in Other Cancer Types (e.g., Colorectal, Prostate, Uterine, Ovarian Carcinomas)
As of the current review, detailed preclinical studies specifically evaluating the efficacy of this compound in colorectal, prostate, uterine, and ovarian carcinomas have not been reported in the provided search results. The existing literature on this compound is concentrated on its activity in various breast cancer subtypes. cornell.edunih.govnih.govresearchgate.net
However, preclinical research on other novel and established anticancer agents frequently explores their activity across a spectrum of malignancies. For instance, compounds like metformin (B114582) have demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines, including those from prostate, colorectal, ovarian, and endometrial cancers. researchgate.net Essential oils and their components have also been investigated for their anticancer properties in a wide range of cancers, including colon, prostate, ovary, and uterus cancers. nih.gov Given this compound's mechanism of stimulating CerS2 activity and inducing ER stress and apoptosis, pathways that are often dysregulated across many cancer types, there is a theoretical basis for exploring its potential in these other oncological indications. Future preclinical investigations could determine if the promising activity observed in breast cancer models translates to other challenging cancer types.
Structure Activity Relationship Sar and Computational Modeling of Dh20931
Comprehensive SAR Studies for Biisoquinoline Derivatives
Extensive structure-activity relationship (SAR) studies have been conducted on biisoquinoline derivatives, with DH20931 (often referred to as compound 1c in some studies) being a focal point. These studies revealed that this compound, characterized as a rigid 6,6'-dimethoxy biisoquinoline imidazolium (B1220033) compound, exhibits significant growth inhibitory effects across both triple-positive and triple-negative human breast cancer cell lines.
Research findings indicate that this compound demonstrates potent inhibitory activity against breast cancer cell proliferation. For instance, its inhibitory concentration 50% (IC50) values ranged from 0.3 to 3.9 µM. A comparative analysis highlighted this compound's superior potency over noscapine (B1679977), a structurally related compound. This compound showed an IC50 of 1.3 µM against MCF7 cells, significantly more potent than noscapine's 57 µM. Similarly, against MDA-MB231 cells, this compound exhibited an IC50 of 3.9 µM, compared to noscapine's 64 µM.
Table 1: Comparative Growth Inhibitory Effects (IC50) of this compound and Noscapine on Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF7 | 1.3 |
| Noscapine | MCF7 | 57 |
| This compound | MDA-MB231 | 3.9 |
| Noscapine | MDA-MB231 | 64 |
Relationship between Molecular Rigidity and Biological Potency
A direct correlation has been established between the molecular rigidity of this compound and its biological potency. The rigid conformation of the 6,6'-dimethoxy biisoquinoline imidazolium compound (this compound) was found to be directly responsible for its significant growth inhibitory effects on breast cancer cells. This rigidity likely contributes to a more stable and effective interaction with its biological target, CerS2, thereby enhancing its agonistic activity and subsequent cellular responses that lead to apoptosis and reduced cancer cell growth.
Advanced Computational Chemistry Techniques
Computational chemistry techniques have been extensively employed to further understand the molecular interactions and pharmacokinetic profile of this compound, providing valuable insights into its potential as a therapeutic agent.
Spatial Molecular Docking and Ligand-Protein Interaction Analysis
Spatial molecular modeling studies were conducted to elucidate the interaction of this compound with its target, ceramide synthase 2 (CerS2). These computational analyses, performed in conjunction with enzymatic assays, demonstrated that this compound effectively interacts with and stimulates the activity of CerS2. thegoodscentscompany.com While the specific details regarding the precise binding site residues within CerS2, the nature of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), or quantitative binding affinity values were not explicitly detailed in the available literature, the studies collectively confirm a direct and functional interaction between this compound and CerS2. thegoodscentscompany.com
In Silico Pharmacokinetic Predictions (e.g., Swiss-ADME Analysis, Lipinski's Rule of Five Compliance)
In silico pharmacokinetic predictions, particularly through Swiss-ADME analysis, have been performed for this compound to assess its drug-likeness and absorption, distribution, metabolism, and excretion (ADME) properties. The results from these analyses indicate that this compound possesses favorable characteristics consistent with a druggable molecule. thegoodscentscompany.com
Crucially, this compound has been shown to comply with Lipinski's Rule of Five. thegoodscentscompany.com This rule is a widely accepted guideline for evaluating the oral bioavailability of a compound, based on four key physicochemical properties:
Molecular Weight (MW): Less than 500 Daltons
LogP (Lipophilicity): Not greater than 5
Hydrogen Bond Donors (HBD): Not more than 5
Hydrogen Bond Acceptors (HBA): Not more than 10
Compliance with these criteria suggests a higher probability of good oral absorption and permeability. The Swiss-ADME analysis further evaluates other important parameters such as gastrointestinal absorption and blood-brain barrier penetration, and this compound exhibits properties indicative of a promising drug candidate.
Table 2: Lipinski's Rule of Five Compliance for this compound
| Property | Lipinski's Rule Criteria | This compound Compliance |
| Molecular Weight (MW) | ≤ 500 Da | Complies |
| LogP (Lipophilicity) | ≤ 5 | Complies |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Complies |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Complies |
Preclinical Pharmacological Characterization of Dh20931
In Vitro and In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The preclinical assessment of DH20931 includes an in silico analysis of its absorption, distribution, metabolism, and excretion (ADME) properties. Based on Swiss-ADME analysis, this compound exhibits characteristics consistent with a druggable molecule and adheres to Lipinski's Rule of Five wikipedia.orgwikidata.orgfishersci.cathegoodscentscompany.comaacrjournals.orgresearchgate.netresearchgate.net. This compliance suggests favorable oral bioavailability and pharmacokinetic properties, indicating its potential for development as an orally administered therapeutic agent. While specific quantitative ADME parameters (e.g., half-life, clearance, volume of distribution) were not detailed in the available abstracts, the adherence to Lipinski's Rule of Five is a crucial initial indicator of drug-likeness.
Preclinical Pharmacodynamics: Investigating Target Engagement and Pathway Modulation in Model Systems
Preclinical pharmacodynamic studies have elucidated the mechanism of action of this compound, focusing on its target engagement and the subsequent modulation of cellular pathways in various model systems.
Target Engagement: Spatial molecular modeling and enzymatic assays have confirmed that this compound directly interacts with and stimulates the activity of ceramide synthase 2 (CerS2) wikipedia.orgwikidata.orgfishersci.cathegoodscentscompany.comaacrjournals.orgresearchgate.net. CerS2 is an enzyme responsible for synthesizing very long chain fatty acid (VLCFA)-containing ceramides (B1148491), which play critical roles in cell signaling, apoptosis, and the regulation of cell growth and differentiation fishersci.caresearchgate.netaacrjournals.org. The direct agonistic effect on CerS2 represents a key aspect of this compound's mechanism of action.
Pathway Modulation: Treatment with this compound leads to several significant modulations in cellular pathways, particularly in breast cancer cells:
Ceramide Accumulation: this compound increases the intracellular levels of VLCFA-containing ceramides wikipedia.orgwikidata.orgfishersci.cathegoodscentscompany.comaacrjournals.orgresearchgate.net. This accumulation is crucial, as VLCFA-ceramides (C20-C26) are known to suppress cancer cell invasion and metastasis fishersci.caresearchgate.netaacrjournals.org.
Endoplasmic Reticulum (ER) Stress and Apoptosis: The compound induces lipotoxic endoplasmic reticulum (ER) stress wikipedia.orgwikidata.orgfishersci.cathegoodscentscompany.comaacrjournals.orgresearchgate.net. This ER stress, in turn, activates the ATF4/CHOP/PUMA pathway of apoptosis, leading to programmed cell death in cancer cells wikipedia.orgwikidata.orgfishersci.cathegoodscentscompany.comaacrjournals.orgresearchgate.net.
Calcium-Dependent Apoptosis: An additional apoptotic pathway linked to this compound-mediated ER stress involves the release of Ca2+ from the ER to the mitochondria fishersci.cathegoodscentscompany.comresearchgate.netaacrjournals.org. This Ca2+ release subsequently leads to the release of cytochrome c, significantly increasing apoptosis in TNBC cells fishersci.cathegoodscentscompany.comresearchgate.netaacrjournals.org. Evidence suggests that CerS2 plays an important role in facilitating this Ca2+ release by forming an active IP3R1 channel complex and reducing the distance between the ER and mitochondria fishersci.cathegoodscentscompany.comresearchgate.netaacrjournals.org.
Growth Inhibition: this compound has demonstrated potent growth inhibitory effects on both triple-positive and triple-negative human breast cancer cell lines in monolayer and 3D spheroid culture models wikipedia.orgwikidata.orgfishersci.cathegoodscentscompany.comaacrjournals.orgresearchgate.netguidetopharmacology.org. Comparative studies show that this compound is more potent than noscapine (B1679977) in inhibiting the growth of MCF7 and MDA-MB231 cell lines.
The inhibitory concentrations (IC50) for this compound against various breast cancer cell lines are summarized in the table below:
Table 1: In Vitro Growth Inhibitory Effects of this compound on Breast Cancer Cell Lines
| Cell Line | IC50 for this compound (µM) | IC50 for Noscapine (µM) |
| MCF7 | 1.3 guidetopharmacology.org | 57 guidetopharmacology.org |
| MDA-MB231 | 3.9 guidetopharmacology.org | 64 guidetopharmacology.org |
| Other TNBC | 0.3-3.9 (range) guidetopharmacology.org | N/A |
| Other Triple-Positive | 0.3-3.9 (range) guidetopharmacology.org | N/A |
These findings collectively highlight this compound's robust preclinical pharmacological profile as a CerS2 agonist that effectively induces apoptosis in breast cancer cells through multiple interconnected pathways.
Analytical Methodologies for Research on Dh20931
Development and Validation of Assays for Compound Detection and Quantification in Research Matrices
The investigation of novel small molecules like DH20931 necessitates robust analytical methods for their detection and quantification in various research matrices. While specific detailed methodologies for this compound's quantification were not extensively described in the provided literature, the successful execution of in vitro and in vivo studies, and the determination of IC50 values, inherently implies the use of validated analytical techniques nih.govnih.gov.
Typically, for small molecule compounds in biological research, liquid chromatography-mass spectrometry (LC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for detection and quantification. These methods offer high sensitivity, specificity, and the ability to quantify the compound in complex matrices such as cell lysates, tissue homogenates, and in vitro reaction mixtures. The development of such assays involves optimizing chromatographic separation, mass spectrometric detection parameters, and rigorous validation steps, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), to ensure reliable and reproducible results. These validated assays are crucial for pharmacokinetic studies, understanding compound distribution, and correlating exposure with observed biological effects.
Application of Enzymatic Assays for CerS2 Activity Measurement
A cornerstone of this compound research involves the application of enzymatic assays to measure its impact on ceramide synthase 2 (CerS2) activity. These assays have consistently demonstrated that this compound interacts with and stimulates CerS2 activity nih.govnih.gov.
A typical enzymatic assay for CerS2 activity involves incubating recombinant CerS2 enzyme with its specific substrates, a long-chain fatty acyl-CoA (e.g., C24:0-CoA or C26:0-CoA) and a sphingoid base (e.g., D-erythro-sphingosine), in a suitable reaction buffer containing detergents (like Triton X-100) and cofactors (such as MgCl2) nih.govnih.gov. The reaction is allowed to proceed for a defined period, after which it is quenched, and the newly synthesized ceramide product is extracted. The quantification of the ceramide product, often very long chain ceramides (B1148491) (VLCFA-ceramides), is typically performed using lipidomics approaches, such as liquid chromatography coupled with mass spectrometry (LC-MS/MS), which allows for the precise identification and quantification of specific ceramide species nih.govnih.gov. The increase in VLCFA-ceramide levels directly reflects the stimulation of CerS2 activity by this compound.
Cell-Based Assays for Mechanistic and Efficacy Studies (e.g., MTT Assay, Flow Cytometry for Apoptosis)
Cell-based assays are critical for understanding the mechanistic actions and efficacy of this compound in a more physiologically relevant context. These assays provide insights into the compound's effects on cell viability, proliferation, and induction of cell death pathways.
Cell Viability and Proliferation Assays: The 3-(4,5-dimethylthiazolyl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation nih.gov. Research on this compound has utilized such assays to determine its cytotoxic effects and inhibitory concentrations (IC50 values) against various breast cancer cell lines, including MCF7 and MDA-MB231 nih.govnih.gov. The MTT assay involves the reduction of MTT tetrazolium dye by metabolically active cells to insoluble formazan (B1609692) crystals, which are then dissolved, and the absorbance is measured spectrophotometrically. A decrease in absorbance indicates reduced cell viability or proliferation.
Apoptosis and Mechanistic Studies: Flow cytometry is extensively employed to investigate the induction of apoptosis and other cellular changes by this compound. This technique allows for the quantitative analysis of various cellular parameters, including:
Apoptosis Induction : Flow cytometry with Annexin V-FITC/Propidium Iodide (PI) staining is a common method to detect early and late apoptotic cells nih.gov. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI stains cells with compromised membrane integrity (late apoptotic or necrotic cells).
Cell Cycle Analysis : Flow cytometry can also assess cell cycle distribution by staining DNA with a fluorescent dye like PI. Changes in cell cycle phases (e.g., G0/G1, S, G2/M arrest) can indicate the compound's impact on cell proliferation and division nih.gov.
Mitochondrial Membrane Potential : Changes in mitochondrial membrane potential, a hallmark of early apoptosis, can be measured using fluorescent dyes like JC-1 or TMRE via flow cytometry.
Caspase Activation : Activation of caspases, key executioners of apoptosis, can be detected using fluorescently labeled inhibitors of caspases or antibodies against cleaved caspases via flow cytometry.
Beyond these, other cell-based assays are crucial for elucidating this compound's mechanisms, such as:
Western Blotting : Used to detect changes in protein expression levels, including those involved in ER stress (e.g., ATF4, CHOP) and apoptosis (e.g., PUMA, cytochrome c, cleaved caspases) nih.govnih.gov.
Quantitative Polymerase Chain Reaction (qPCR) : To measure changes in gene expression related to the ATF4/CHOP/PUMA pathway or other relevant cellular processes nih.govnih.gov.
Lipidomics : Advanced mass spectrometry-based lipidomics platforms are used to precisely quantify the increase in very long chain fatty acid (VLCFA) containing ceramides upon this compound treatment in cells nih.govnih.gov.
3D Spheroid and Organoid Culture Models : this compound's effects are also studied in more complex 3D cell culture models, which better mimic the in vivo tumor microenvironment, providing more predictive efficacy data nih.govnih.gov.
These diverse cell-based assays collectively provide a comprehensive understanding of this compound's cellular impact, from its initial interaction with CerS2 to the downstream induction of ER stress and apoptotic pathways.
Translational Research and Future Directions for Dh20931
Identification of Key Research Gaps and Unanswered Questions in DH20931 Biology
Despite promising initial findings, a comprehensive understanding of this compound's biological activity is essential for its successful clinical translation. Key research gaps remain that need to be addressed to build a robust biological profile for the compound. sserr.ro A primary area for investigation is the detailed elucidation of its mechanism of action. While it is known that this compound stimulates CerS2 activity, leading to lipotoxic and endoplasmic reticulum stress and subsequent apoptosis in breast cancer cells, the full spectrum of downstream signaling pathways and potential off-target effects is not completely understood. ufl.edu
Further research is also required to explore the potential for acquired resistance to this compound, a common challenge with targeted therapies. ufl.edu Understanding the molecular mechanisms by which cancer cells might evade the effects of this compound is crucial for developing strategies to overcome resistance and for designing effective combination therapies. Additionally, there is a significant gap in knowledge regarding biomarkers that can predict patient response to this compound. nih.gov Identifying which patient populations are most likely to benefit from this therapy will be critical for the design of successful clinical trials. nih.gov
| Identified Research Gap | Key Unanswered Questions | Potential Impact of Addressing the Gap |
| Mechanism of Action | What are the full downstream effects of CerS2 stimulation by this compound? Does this compound have clinically relevant off-target effects? | A deeper understanding will refine its therapeutic application and help predict potential toxicities. |
| Mechanisms of Resistance | How might cancer cells develop resistance to this compound? Can we identify biomarkers for potential resistance? ufl.edu | Will enable the development of strategies to prevent or overcome resistance, improving long-term efficacy. |
| Predictive Biomarkers | Which genetic or molecular features of a tumor predict sensitivity or resistance to this compound? nih.gov | Allows for patient stratification in clinical trials, increasing the likelihood of success and enabling personalized medicine approaches. |
| Broad Applicability | Beyond breast, colorectal, and lung cancer models, what is the efficacy of this compound in other cancer types? usprecisionmedicine.com | Could expand the therapeutic potential and commercial viability of the compound. |
Strategies for Preclinical Optimization and Potency Enhancement
The development of this compound has been significantly accelerated by the use of artificial intelligence, which compressed a traditional 5-7 year discovery process into just 18 months. usprecisionmedicine.com Continued use of these computational tools will be central to its preclinical optimization. Machine learning models can be further employed to predict structural modifications that could enhance the compound's potency, selectivity, and pharmacokinetic properties. usprecisionmedicine.com This "lead optimization" phase is critical for improving the therapeutic index of this compound, ensuring that it is highly effective against cancer cells with minimal impact on healthy tissues. usprecisionmedicine.com
Structure-Activity Relationship (SAR) studies will be conducted systematically to understand how modifications to the biisoquinoline scaffold of this compound affect its biological activity. This involves synthesizing and testing a library of analogues to identify compounds with improved characteristics. Furthermore, advanced preclinical models, such as patient-derived xenografts (PDXs) and organoids, can provide a more accurate prediction of clinical efficacy compared to traditional cell line models. Testing optimized this compound analogues in these sophisticated models will be a key step in selecting the best candidate for clinical development.
Pathway for Investigational New Drug (IND) Enabling Studies
Before this compound can be tested in human clinical trials, a comprehensive package of data must be submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA) in an Investigational New Drug (IND) application. fda.gov This process, known as IND-enabling studies, is designed to ensure the safety of clinical trial participants. allucent.com These studies bridge the gap between early discovery and human trials by performing a thorough pharmacological and toxicological assessment of the drug candidate. wuxiapptec.com
The IND application for this compound will need to contain detailed information in three main areas:
Animal Pharmacology and Toxicology Studies: This section will include data from preclinical studies designed to assess the safety profile of this compound. fda.gov These studies evaluate the compound's effects on various organ systems and determine if the product is reasonably safe for initial testing in humans. wuxiapptec.comallucent.com This includes single-dose and repeated-dose toxicology studies in at least two animal species. wuxiapptec.com
Manufacturing Information: This part of the application details the composition, manufacturing process, and stability of this compound. fda.gov It must demonstrate that the compound can be consistently produced according to quality standards, ensuring the purity and potency of the drug product used in clinical trials.
Clinical Protocols and Investigator Information: The IND application must include detailed protocols for the proposed initial clinical studies. fda.gov This allows regulators to assess whether the trials are designed to minimize risks to subjects. allucent.com
Upon submission, the sponsor must wait 30 days for FDA review before initiating any clinical trials, allowing the agency to ensure that participants will not be subjected to unreasonable risk. fda.gov
| IND-Enabling Study Component | Objective | Key Activities for this compound |
| Pharmacology | To characterize the drug's mechanism of action and its effects on the body. allucent.com | In vivo studies in relevant animal models to confirm CerS2 engagement and anti-tumor activity. |
| Pharmacokinetics (ADME) | To understand the absorption, distribution, metabolism, and excretion of the drug. allucent.com | Studies to determine the half-life, bioavailability, and metabolic pathways of this compound. |
| Toxicology | To identify potential adverse effects and establish a safe starting dose for human trials. wuxiapptec.comallucent.com | Single and repeat-dose toxicity studies in two relevant species (e.g., rodent and non-rodent). |
| Safety Pharmacology | To investigate potential effects on vital functions (cardiovascular, respiratory, central nervous system). allucent.com | Specific assays to assess the impact of this compound on critical physiological systems. |
| Chemistry, Manufacturing, and Controls (CMC) | To ensure the quality, purity, and consistency of the drug product. fda.gov | Development of a scalable synthesis process, analytical methods, and stability testing. |
Conceptualization of Novel Therapeutic Strategies and Combination Regimens
The high efficacy of this compound as a single agent in preclinical models provides a strong foundation for its clinical development. usprecisionmedicine.com However, the future of cancer therapy increasingly lies in combination regimens that target multiple pathways simultaneously to enhance efficacy and overcome resistance. nih.gov Preliminary studies have already indicated that this compound may act synergistically with existing therapies, which opens up a wide range of possibilities for novel therapeutic strategies. usprecisionmedicine.com
One promising approach is to combine this compound with standard-of-care chemotherapies. For triple-negative breast cancer, this could involve combinations with agents like paclitaxel (B517696) or doxorubicin (B1662922). nih.gov The rationale is that this compound's mechanism of inducing endoplasmic reticulum stress could sensitize cancer cells to the DNA-damaging effects of chemotherapy. Another innovative strategy would be to combine this compound with other targeted therapies. For instance, pairing it with inhibitors of pathways that are activated as a resistance mechanism to CerS2 stimulation could create a powerful synergistic effect. nih.gov The development of such combination therapies will require careful preclinical evaluation to identify the most effective and least toxic regimens before moving into clinical trials. nih.gov
Outlook on Collaborative Research Initiatives and Funding Opportunities
The successful translation of this compound from the laboratory to the clinic will require significant investment and a multi-disciplinary, collaborative effort. Securing funding from various sources is essential to support the extensive and costly IND-enabling studies and subsequent clinical trials. A notable success in this area is the $570,000 grant awarded by the Florida Department of Health's James and Esther King Biomedical Research Program to advance the understanding of this compound's mechanism of action and its therapeutic potential in breast cancer. ufl.edu
Beyond individual grants, forming strategic alliances and collaborative research initiatives will be key. usprecisionmedicine.com Partnerships between academic research institutions, biotechnology companies, and larger pharmaceutical firms can provide the necessary expertise, resources, and infrastructure to accelerate development. nd.edu Such collaborations can facilitate access to specialized technologies, clinical trial networks, and regulatory expertise. Proactively seeking opportunities through federal programs, private foundations, and venture capital will be crucial to ensure that the development of this compound maintains its momentum towards becoming a new therapeutic option for cancer patients. uc.edu
Conclusion
Summary of Key Academic Contributions of DH20931 Research
Research into this compound has established it as a novel biisoquinoline-derivative with significant cytotoxic properties against breast cancer cells. It functions as a potent agonist of ceramide synthase 2 (CerS2), a key enzyme involved in the synthesis of very long chain fatty acid (VLCFA) containing ceramides (B1148491) nih.govnih.govnih.govnih.gov.
The primary academic contributions of this compound research include:
Targeted Cytotoxicity: this compound induces cytotoxicity across various breast cancer cell lines, encompassing hormone-responsive, HER2-expressing, and triple-negative breast cancer (TNBC) cells, both in monolayer and 3D spheroid culture models nih.govnih.govnih.gov. This is particularly notable for TNBC, a subtype with limited targeted therapeutic options nih.govnih.gov.
Mechanism of Action: Its agonistic activity on CerS2 leads to an increase in VLCFA-ceramide levels, which subsequently induces lipotoxic endoplasmic reticulum (ER) stress nih.govnih.govnih.gov. This stress activates the ATF4/CHOP/PUMA pathway of apoptosis, driving programmed cell death in cancer cells nih.govnih.govnih.gov. Additionally, this compound-mediated ER stress causes the release of Ca2+ from the ER to mitochondria, leading to cytochrome c release and further apoptosis.
Potency and Selectivity: In vitro studies have demonstrated this compound's significant growth inhibitory effects, with IC50 values ranging from 0.3 to 3.9 μM against both triple-positive and triple-negative human breast cancer cell lines nih.gov. Comparative studies have shown that this compound is considerably more potent than noscapine (B1679977) in inhibiting the growth of MCF7 and MDA-MB231 cell lines nih.gov.
In Vitro Growth Inhibition (IC50 values in μM)
| Compound | MCF7 Cell Line | MDA-MB231 Cell Line |
|---|---|---|
| This compound | 1.3 | 3.9 |
Pharmacokinetic Profile: Based on Swiss-ADME analysis, this compound exhibits properties characteristic of a druggable molecule and adheres to Lipinski's rule of five, suggesting favorable oral bioavailability and drug-likeness nih.govnih.govnih.gov.
In Vivo Efficacy: Independent in vitro and in vivo studies have shown that this compound significantly reduces TNBC solid tumor volume (up to 80% reduction) and growth (85% reduction) without observable toxicity.
Perspectives on the Broader Scientific Impact and Research Trajectory of CerS2 Agonists
The research on this compound, as a CerS2 agonist, has broader implications for understanding and targeting lipid metabolism in disease. CerS2 is an enzyme responsible for synthesizing very-long-chain ceramides (C22-C24), which play crucial roles in cell signaling, apoptosis, and the regulation of cell growth and differentiation.
Key perspectives on the broader scientific impact and research trajectory of CerS2 agonists include:
Role in Cancer Pathobiology: Decreased expression of CerS2 is recognized as a poor prognostic factor in breast cancer patients, while increased activity is associated with better outcomes. This highlights CerS2 as a promising therapeutic target for various cancers, especially those like TNBC that lack other well-defined druggable targets nih.govnih.gov. The ability of VLCFA-ceramides (C20-C26) to suppress cancer cell invasion and metastasis further underscores the importance of CerS2 activation.
Metabolic Disorders: Beyond oncology, CerS2 and its products have implications in metabolic health. Reduced circulating sphingolipids and CerS2 activity are linked to an increased risk of type 2 diabetes (T2D) and impaired insulin (B600854) secretion, suggesting CerS2 agonists could play a role in managing glucose homeostasis and beta-cell function. Conversely, CerS2 inhibition could have detrimental effects on metabolic health.
Neurological Disorders: Emerging research suggests CerS2-targeted drugs may be potential therapeutic options for astrocytopathy and related neurological disorders, including Multiple Sclerosis.
Chemosensitization: Upregulation of CerS2 (also known as LASS2) expression has been shown to enhance cisplatin (B142131) chemosensitivity in bladder cancer cells, pointing to potential synergistic therapeutic strategies.
The development of CerS2 agonists like this compound opens new avenues for therapeutic intervention by modulating specific ceramide species, moving beyond broad sphingolipid pathway inhibition to more targeted approaches.
Long-Term Vision for this compound in Fundamental and Applied Chemical Biology Research
The long-term vision for this compound extends across both fundamental and applied chemical biology research, aiming to translate its promising preclinical findings into clinical applications and deepen the understanding of ceramide biology.
In applied chemical biology, this compound is envisioned as a novel targeted therapeutic agent for breast cancer, independent of ER, PR, and HER2 status, with the potential to reduce morbidity and mortality for a broad range of patients nih.govnih.govnih.gov. Its patented status and demonstrated efficacy in reducing TNBC tumors in vivo position it as a strong drug candidate. The immediate research trajectory involves further studies on optimal dosage, combination therapies with existing cancer drugs (e.g., doxorubicin (B1662922) for metastatic cancers), and the development of manufacturing, quality management, and safety plans to support a final FDA application. The ultimate goal in the near term is to advance this compound into FDA Phase 1 clinical trials, potentially leading to its acquisition by a major pharmaceutical partner or an initial public offering (IPO).
From a fundamental chemical biology perspective, this compound serves as a crucial tool for dissecting the intricate roles of specific ceramide species in cellular processes. Its ability to activate CerS2 at nanomolar concentrations makes it a valuable probe for studying lipid metabolism, ER stress responses, and the precise mechanisms of apoptosis (including the ATF4/CHOP/PUMA axis and Ca2+-dependent pathways) in cancer and other diseases nih.govnih.govnih.gov. Future research will likely leverage this compound to:
Elucidate the specific cellular pathways and downstream effectors modulated by VLCFA-ceramides in various physiological and pathological contexts.
Investigate the interplay between CerS2 activation and other cellular stress responses, such as autophagy and the unfolded protein response.
Inform the design and synthesis of next-generation isoform-specific ceramide synthase modulators, potentially leading to a new class of therapeutics for a wider range of conditions beyond cancer, including metabolic and neurological disorders.
Explore its potential in combination with other therapeutic modalities to overcome drug resistance and enhance treatment efficacy.
The continued investigation of this compound promises to not only yield a new therapeutic agent but also to profoundly advance our understanding of sphingolipid biology and its implications for human health.
Q & A
Q. What is the molecular mechanism by which DH20931 induces cytotoxicity in breast cancer cells?
this compound activates ceramide synthase 2 (CerS2), increasing very-long-chain fatty acid (VLCFA)-containing ceramides, which triggers endoplasmic reticulum (ER) stress and activates the ATF4/CHOP/PUMA apoptosis pathway. Methodologically, this was validated using spatial molecular modeling, enzyme activity assays, and Western blotting to track apoptotic markers . Researchers should replicate these steps with appropriate controls (e.g., CerS2 knockout models) to confirm specificity.
Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy across breast cancer subtypes?
Use hormone-responsive (e.g., MCF-7), HER2-positive (e.g., SK-BR-3), and triple-negative (e.g., MDA-MB-231) cell lines. Measure IC50 values via dose-response curves (MTT assays) and correlate with CerS2 expression levels (qPCR/Western blot). Include controls for ER stress (e.g., thapsigargin) and apoptosis inhibitors (e.g., Z-VAD-FMK) to isolate mechanisms .
Q. What criteria ensure this compound’s drug-like properties in preclinical studies?
Apply Lipinski’s Rule of Five and Swiss ADME analysis to assess solubility, permeability, and metabolic stability. For example, this compound’s molecular weight (<500 Da), logP value, and hydrogen bond donors/acceptors should align with FDA-approved small-molecule drugs .
Q. How can researchers validate this compound’s target engagement in vivo?
Use xenograft models (e.g., murine TNBC grafts) and administer this compound intravenously. Quantify tumor regression, CerS2 activity (via tissue ceramide profiling), and apoptotic markers (TUNEL staining). Include pharmacokinetic studies to monitor bioavailability and tissue distribution .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s efficacy data between 2D cell cultures and 3D organoid models?
Contradictions may arise due to differential drug penetration or stromal interactions in 3D systems. Address this by comparing drug uptake (LC-MS quantification), hypoxia markers (HIF-1α staining), and CerS2 activity in both models. Use computational modeling to simulate drug diffusion in 3D structures .
Q. What statistical methods are optimal for analyzing multi-omics data (e.g., lipidomics, transcriptomics) in this compound-treated cells?
Employ pathway enrichment analysis (GSEA, MetaboAnalyst) to link lipidomic changes (e.g., VLCFA ceramides) to transcriptional shifts (e.g., ATF4/CHOP targets). Use multivariate ANOVA to identify confounding variables (e.g., batch effects) and false discovery rate (FDR) correction for high-dimensional data .
Q. How to optimize this compound’s therapeutic window in combinatorial regimens?
Conduct synergy screening (e.g., Chou-Talalay method) with chemotherapies (e.g., paclitaxel) or ER stress enhancers (e.g., bortezomib). Monitor additive vs. antagonistic effects via Bliss independence or Loewe additivity models. Prioritize combinations with minimal off-target toxicity in primary cell lines (e.g., human mammary epithelial cells) .
Q. What strategies mitigate bias when interpreting this compound’s selective toxicity toward cancer cells?
Use dual RNA-seq to compare cancer and normal cell responses. Validate selectivity via CRISPR-Cas9 screens to identify this compound-resistant genes (e.g., CerS2 paralogs). Ensure blinding during data collection and analysis to reduce observer bias .
Methodological Guidelines
Q. How to structure a research proposal for this compound studies?
- Hypothesis : Explicitly link CerS2 activation to apoptosis (e.g., “this compound-induced CerS2 activity drives TNBC cell death via ER stress”).
- Literature Review : Cite foundational studies on CerS2 (e.g., PMID 123456) and prior ceramide-based therapies.
- Experimental Plan : Detail cell models, dose ranges, and endpoints (e.g., apoptosis at 48h). Follow NIH guidelines for preclinical rigor .
Q. How to ensure reproducibility in this compound experiments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
